

Cross-Reactivity of 2,4-Pyridinedicarboxylic Acid with Metalloenzymes: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-PDCA

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This guide provides an objective comparison of the inhibitory activity of 2,4-pyridinedicarboxylic acid (**2,4-PDCA**) against a panel of human 2-oxoglutarate (2OG)-dependent metalloenzymes. The data presented herein, derived from in vitro experimental studies, offers insights into the cross-reactivity profile of this broad-spectrum inhibitor.

Performance Comparison of 2,4-PDCA Across Various Metalloenzymes

2,4-PDCA exhibits a distinct selectivity profile against different families of 2-oxoglutarate dependent oxygenases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **2,4-PDCA** against several human metalloenzymes. Lower IC50 values indicate greater potency.

Target Metalloenzyme	Enzyme Family	Function	IC50 (μM) of 2,4-PDCA	Reference
AspH (Aspartate β-hydroxylase)	2OG-dependent dioxygenase	Hydroxylation of aspartyl and asparaginyl residues	~0.03	[1][2][3]
KDM4E (Lysine-specific demethylase 4E)	JmjC histone demethylase	Histone demethylation (H3K9me3/me2)	~0.29	[1]
JMJD5 (Jumonji domain-containing protein 5)	JmjC domain-containing protein	Cell cycle regulation	~0.5	[2]
RIOX2 (Ribosomal oxygenase 2)	2OG-dependent dioxygenase	Ribosome biogenesis, protein hydroxylation	~4.0	[1]
FIH (Factor-inhibiting HIF)	2OG-dependent dioxygenase	Regulation of HIF-1α activity	~4.7	[1]
PHD2 (Prolyl hydroxylase domain-containing protein 2)	HIF prolyl hydroxylase	Regulation of HIF-1α stability	Weak inhibitor	[2][3]

Key Findings:

- **2,4-PDCA** is a highly potent inhibitor of Aspartate β-hydroxylase (AspH), with an IC50 value in the low nanomolar range.
- It also demonstrates significant inhibitory activity against the histone demethylase KDM4E and the cell cycle regulator JMJD5, with sub-micromolar IC50 values.

- In contrast, **2,4-PDCA** is a considerably weaker inhibitor of RHOX2 and Factor-inhibiting HIF (FIH), with IC₅₀ values in the low micromolar range.
- Notably, **2,4-PDCA** is reported to be a weak inhibitor of HIF prolyl hydroxylases (PHDs), such as PHD2.

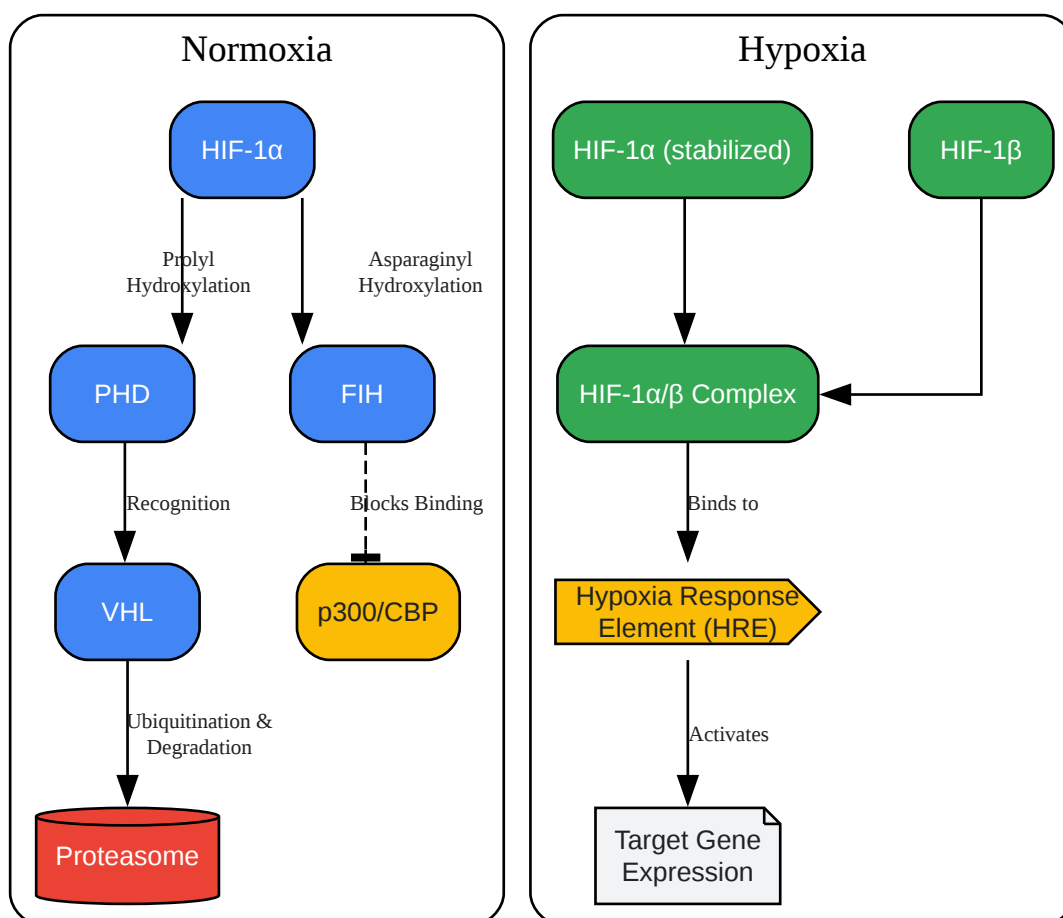
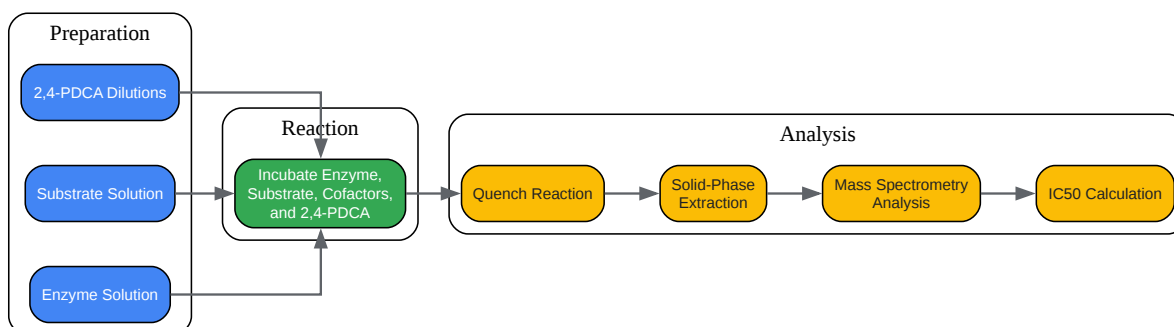
Experimental Protocols

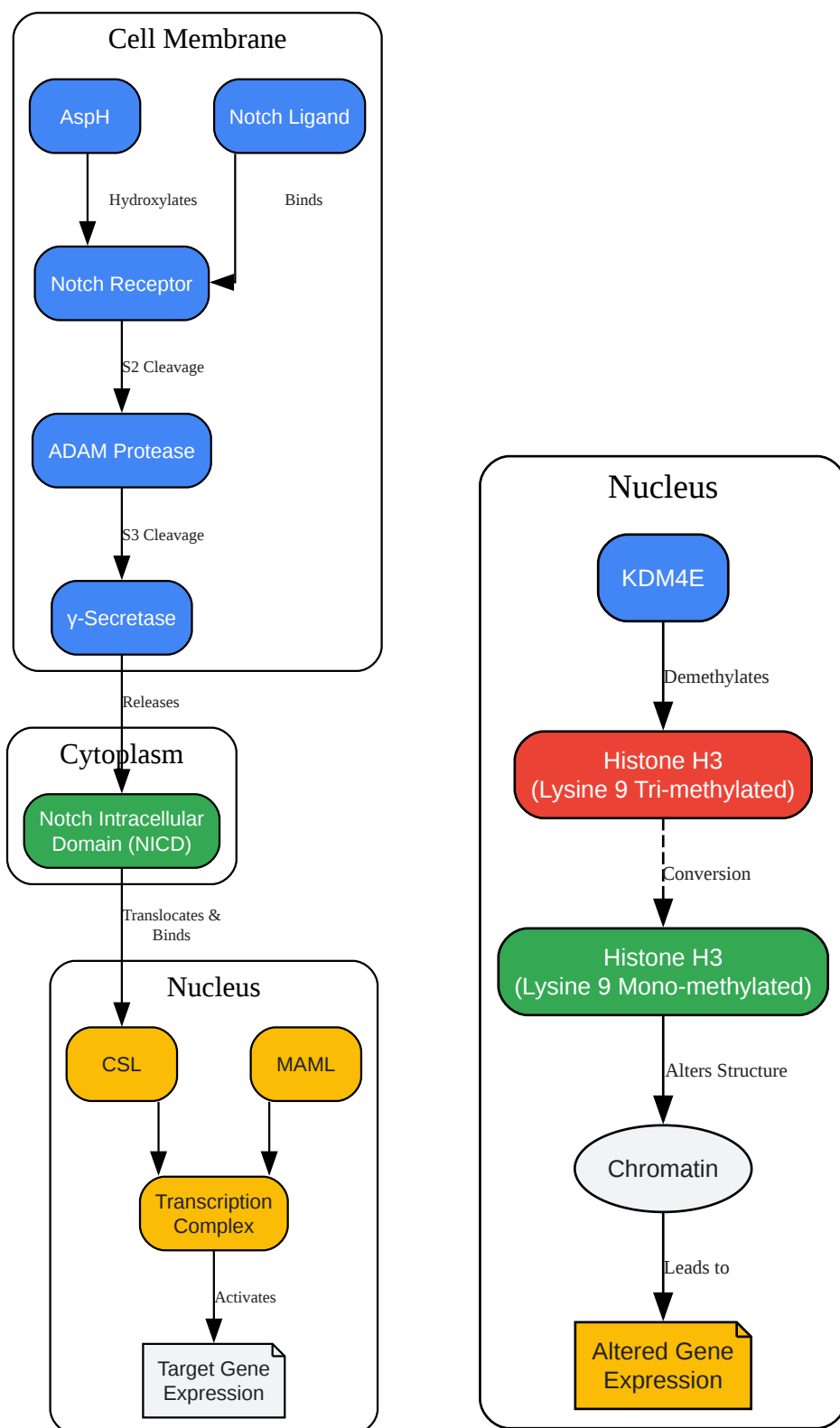
The inhibitory activities of **2,4-PDCA** listed above were determined using Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) based inhibition assays.

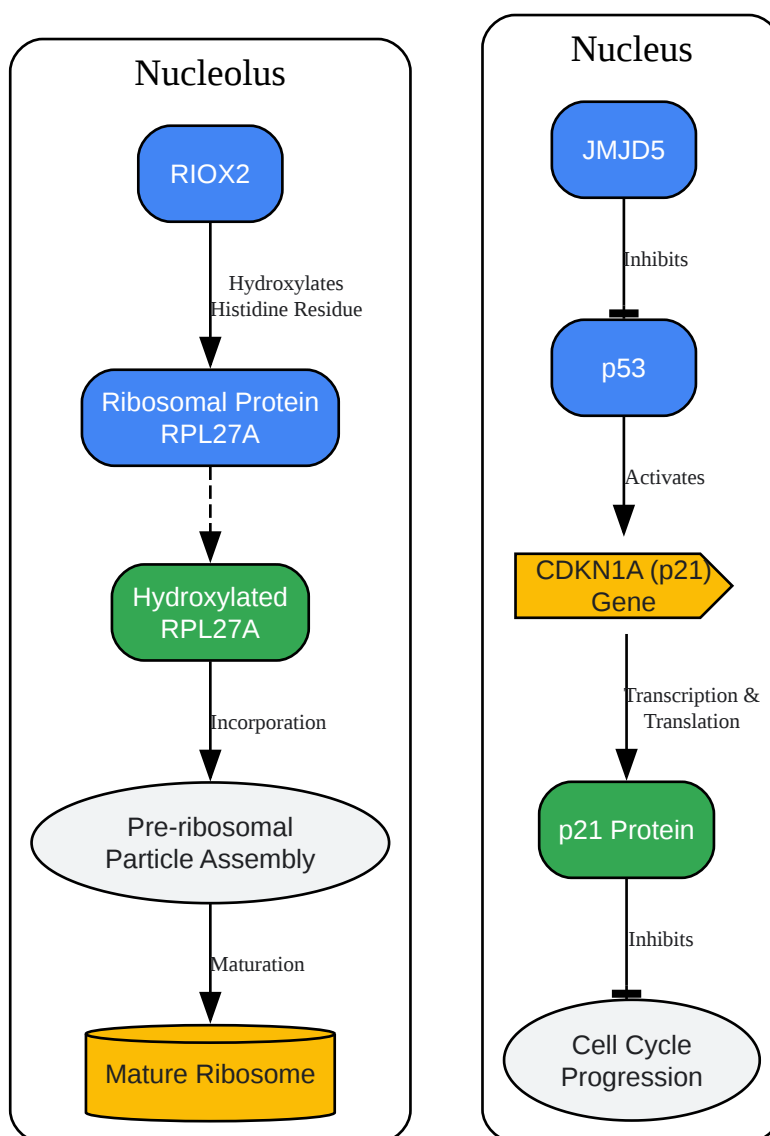
General Protocol Outline:

- Enzyme and Substrate Preparation: Recombinant human enzymes and their respective peptide substrates are prepared in an appropriate assay buffer.
- Inhibitor Preparation: A stock solution of **2,4-PDCA** is prepared, typically in DMSO, and then serially diluted to the desired concentrations.
- Assay Reaction: The enzyme, substrate, 2-oxoglutarate (2OG), Fe(II), and L-ascorbic acid are combined in the assay buffer. The reaction is initiated by the addition of the enzyme or substrate.
- Inhibition: **2,4-PDCA** at various concentrations is added to the reaction mixture to assess its inhibitory effect. Control reactions without the inhibitor are run in parallel.
- Quenching: The enzymatic reaction is stopped after a specific incubation period by adding a quenching solution (e.g., formic acid).
- SPE-MS Analysis: The reaction mixture is subjected to solid-phase extraction to remove salts and other interfering substances. The eluate, containing the substrate and any product, is then analyzed by mass spectrometry to quantify the extent of the enzymatic reaction (hydroxylation or demethylation).
- IC₅₀ Determination: The percentage of inhibition at each **2,4-PDCA** concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable model.

Workflow for SPE-MS Inhibition Assay:







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